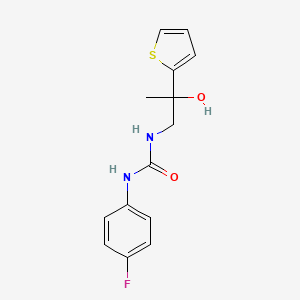

1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea

CAS No.: 1351654-98-2

Cat. No.: VC4307069

Molecular Formula: C14H15FN2O2S

Molecular Weight: 294.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351654-98-2 |

|---|---|

| Molecular Formula | C14H15FN2O2S |

| Molecular Weight | 294.34 |

| IUPAC Name | 1-(4-fluorophenyl)-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea |

| Standard InChI | InChI=1S/C14H15FN2O2S/c1-14(19,12-3-2-8-20-12)9-16-13(18)17-11-6-4-10(15)5-7-11/h2-8,19H,9H2,1H3,(H2,16,17,18) |

| Standard InChI Key | WUEYIEUZBASVEJ-UHFFFAOYSA-N |

| SMILES | CC(CNC(=O)NC1=CC=C(C=C1)F)(C2=CC=CS2)O |

Introduction

Overview of the Compound

1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea is a synthetic organic compound belonging to the class of urea derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, anticancer properties, and more. The compound's structure integrates a fluorophenyl group, a hydroxy-functionalized thiophene moiety, and a urea backbone, suggesting potential biological relevance.

Synthesis Pathways

The synthesis of this compound likely involves the reaction of a substituted isocyanate with an appropriate amine precursor containing the hydroxy-thiophene moiety. General methods for synthesizing urea derivatives include:

-

Reaction of Isocyanates with Amines: A straightforward approach where an isocyanate reacts with an amine to form the urea linkage.

-

Carbonylation Reactions: Utilizing phosgene or phosgene substitutes to introduce the urea group.

Potential Applications

4.1 Medicinal Chemistry Applications

-

Enzyme Inhibition: Urea derivatives are known inhibitors of enzymes like urease, which is implicated in various pathological conditions such as peptic ulcers and kidney stone formation .

-

Anticancer Activity: Similar urea-based compounds have demonstrated antiproliferative effects against cancer cell lines by targeting pathways such as BRAF inhibition .

4.2 Drug Development Potential

The incorporation of fluorine and thiophene groups suggests potential for high binding affinity and metabolic stability, making this compound a candidate for further pharmacological studies.

Biological Activity

5.1 Enzyme Inhibition

Urea derivatives are commonly explored as inhibitors of enzymes like urease due to their ability to form strong hydrogen bonds with active site residues . This compound’s hydroxy group may enhance its inhibitory activity by interacting with catalytic residues.

5.2 Anticancer Properties

Diaryl ureas have shown promise as anticancer agents by inhibiting key signaling pathways in tumor cells . The structural features of this compound suggest potential activity against similar targets.

Computational Insights

Computational studies, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, could provide insights into the compound's drug-likeness:

-

Hydrogen Bonding Potential: The hydroxy group and urea core are likely to form interactions with biological targets.

-

Lipophilicity: The fluorophenyl group may enhance membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume